Amidantel

Vue d'ensemble

Description

Il appartient à la classe des aminophénylamidines et a montré une efficacité significative contre diverses infections parasitaires, en particulier en médecine vétérinaire . L’amidantel est efficace contre les nématodes, les filaires et les cestodes, ce qui en fait un outil précieux dans la lutte contre les maladies parasitaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’amidantel peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-nitroaniline avec la diméthylamine pour former la N-(4-nitrophényl)-N,N-diméthylamine. Cet intermédiaire est ensuite réduit en N-(4-aminophényl)-N,N-diméthylamine, qui subit une réaction de condensation avec le chlorure de méthoxyacétyle pour donner la N-(4-[(1-(diméthylamino)-éthylidène)-amino]-phényl)-2 méthoxyacétamide .

Méthodes de production industrielle : La production industrielle de l’this compound implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, de la pression et du temps de réaction pendant le processus de synthèse. Le produit final est purifié par des techniques telles que la recristallisation et la chromatographie pour obtenir le composé souhaité sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L’amidantel subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former les N-oxydes correspondants.

Réduction : La réduction de l’this compound peut conduire à la formation de dérivés désacylés.

Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino et méthoxy.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits :

Oxydation : N-oxydes d’this compound.

Réduction : Dérivés désacylés de l’this compound.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Veterinary Applications

Amidantel has been effectively used against several parasitic infections in veterinary medicine:

- Targeted Parasites : It is particularly effective against Ascaris lumbricoides and Ancylostoma duodenale, while showing limited efficacy against Necator americanus .

- Clinical Trials : Randomized trials have indicated that this compound exhibits good efficacy against whipworms (genus Trichuris), although it was less effective than some newer compounds .

Human Applications

While primarily used in veterinary contexts, this compound's derivatives, such as tribendimidine, have been explored for human applications:

- Tribendimidine Development : Developed from this compound, tribendimidine has been approved for human use in China since 2004 and shows broad-spectrum activity against various helminth infections .

- Research Findings : Clinical studies have reported tribendimidine's safety and its effectiveness against multiple parasitic infections in humans .

Efficacy in Animal Models

In controlled studies involving golden hamsters infected with Necator americanus, this compound was tested alongside its derivatives to evaluate their anthelmintic properties. The results indicated that while this compound had some effect, tribendimidine outperformed it significantly in reducing worm burdens .

Resistance Studies

Research investigating the potential for resistance development against this compound and its derivatives has highlighted the importance of understanding genetic factors influencing resistance. Studies on C. elegans have identified mutations associated with resistance to both this compound and tribendimidine, suggesting a need for ongoing monitoring of resistance patterns in field applications .

Comparative Efficacy Table

| Compound | Target Parasites | Efficacy Level | Approval Year |

|---|---|---|---|

| This compound | A. lumbricoides, A. duodenale | Moderate | 1979 |

| Tribendimidine | A. lumbricoides, hookworms | High | 2004 |

Mécanisme D'action

L’amidantel exerce ses effets anthelminthiques en ciblant le système neuromusculaire des parasites. Il agit comme un agoniste des récepteurs nicotiniques de l’acétylcholine, ce qui conduit à une paralysie et à la mort subséquente des parasites. Ce mécanisme est similaire à celui d’autres agents anthelminthiques tels que le lévamisole et le pyrantel . La structure unique de l’this compound lui permet de se lier efficacement à ces récepteurs, ce qui la rend très puissante contre un large éventail d’espèces parasitaires .

Composés similaires :

Tribendimidine : Un dérivé de l’this compound, développé pour son efficacité accrue contre les infections parasitaires.

Levamisole : Un autre agent anthelminthique ayant un mécanisme d’action similaire.

Pyrantel : Partage un mode d’action similaire en ciblant les récepteurs nicotiniques de l’acétylcholine.

Unicité de l’this compound : L’this compound se distingue par sa large activité spectrale et sa grande puissance contre diverses espèces parasitaires. Sa structure chimique unique permet une liaison efficace aux récepteurs neuromusculaires, ce qui conduit à une paralysie rapide et à la mort des parasites. De plus, l’this compound a montré une bonne tolérance chez les animaux, avec un minimum d’effets secondaires .

Comparaison Avec Des Composés Similaires

Tribendimidine: A derivative of Amidantel, developed for its enhanced efficacy against parasitic infections.

Levamisole: Another anthelminthic agent with a similar mechanism of action.

Pyrantel: Shares a similar mode of action by targeting nicotinic acetylcholine receptors.

Uniqueness of this compound: this compound stands out due to its broad-spectrum activity and high potency against various parasitic species. Its unique chemical structure allows for effective binding to neuromuscular receptors, leading to rapid paralysis and death of the parasites. Additionally, this compound has shown good tolerance in animals, with minimal side effects .

Activité Biologique

Amidantel, a member of the aminophenylamidines class, has been studied primarily for its anthelmintic properties, particularly against nematodes. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy against parasitic infections, and the implications for treatment strategies.

Pharmacokinetics

This compound is metabolized into several active metabolites, including deacetylated this compound (dADT) and acetylated this compound (adADT). Research indicates that these metabolites play significant roles in the drug's efficacy against parasitic infections. A study involving school-aged children and adolescents demonstrated that the pharmacokinetics of dADT showed a mean clearance rate of 235 liters/hour and a volume of distribution of approximately 122 liters . The relative bioavailability was consistent across different tablet formulations, indicating that absorption rates varied but did not affect the overall efficacy .

Efficacy Against Parasitic Infections

This compound has shown variable efficacy against different types of helminths.

Efficacy Against Hookworms

This compound is primarily used in combination therapies for treating hookworm infections. A population pharmacokinetic model developed from data collected in Côte d’Ivoire indicated that treatment with tribendimidine (which contains this compound) resulted in cure rates exceeding 90% when administered at optimal doses . The exposure-response analysis linked higher concentrations of dADT to improved egg reduction rates (ERRs) and cure rates (CRs), highlighting its effectiveness in treating soil-transmitted helminths.

Efficacy Against Whipworms

In contrast to its effectiveness against hookworms, this compound has demonstrated limited efficacy against whipworms. In studies using murine models, this compound showed no significant effect on mature adult whipworms despite being part of a broader evaluation of anthelmintic drugs . This suggests that while this compound may be effective for certain nematodes, its application may be restricted based on the specific type of helminth infection.

Case Studies and Research Findings

A number of studies have documented the biological activity of this compound:

- Study on Hookworm Infections : A clinical trial involving 155 children found that tribendimidine (containing this compound) effectively reduced hookworm egg counts with a significant correlation between drug exposure and treatment outcomes .

- Whipworm Efficacy Study : Research indicated that this compound did not effectively eliminate mature whipworms in murine models, necessitating further investigation into alternative treatments for this type of infection .

- Pharmacokinetic Analysis : A detailed pharmacokinetic study highlighted the variability in drug absorption among different age groups, suggesting that dosing strategies may need to be adjusted based on patient demographics to optimize therapeutic outcomes .

Comparative Efficacy Table

| Drug | Target Parasite | Efficacy | Notes |

|---|---|---|---|

| This compound | Hookworms | High (CR > 90%) | Effective when combined with tribendimidine |

| This compound | Whipworms | Low | No significant effect on mature adults |

| Tribendimidine | Hookworms | High | Alternative to albendazole |

| Emodepside | Various nematodes | Variable | Effective in veterinary applications |

Propriétés

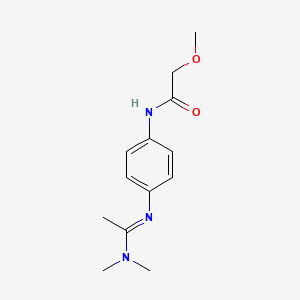

IUPAC Name |

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFMTNNOZQXQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)NC(=O)COC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69884-15-7 (mono-hydrochloride) | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198009, DTXSID80866141 | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[1-(Dimethylamino)ethylidene]amino}phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-00-8 | |

| Record name | N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IS11N0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.